molecular formula C18H25N3O2 B009268 L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide CAS No. 102395-79-9

L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide

Cat. No.: B009268
CAS No.: 102395-79-9
M. Wt: 315.4 g/mol
InChI Key: MINFLCSDCVZVKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amprolium Hydrochloride involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. Reduction of the nitrile gives the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields Amprolium Hydrochloride .

Industrial Production Methods: In industrial settings, Amprolium Hydrochloride is produced by dissolving the crude product in water under heated conditions, followed by decolorizing with activated carbon. The solution is then evaporated under reduced pressure, cooled, and centrifuged to obtain the wet product. This product is then dried to yield high-purity Amprolium Hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Amprolium Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the substituted pyrimidine, aminomethyl compound, and finally, Amprolium Hydrochloride .

Scientific Research Applications

Amprolium Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Amprolium Hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes for the absorption of thiamine by the Eimeria parasites, blocking the thiamine transporter. This blockage prevents the parasites from utilizing thiamine, which is essential for carbohydrate synthesis, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Amprolium Hydrochloride is unique due to its specific mechanism of action as a thiamine analogue. Unlike other coccidiostats, it directly competes with thiamine, making it highly effective against Eimeria species with minimal resistance issues .

Properties

CAS No.

102395-79-9

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23)

InChI Key

MINFLCSDCVZVKX-UHFFFAOYSA-N

SMILES

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32

Canonical SMILES

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32

Synonyms

L-2-(1-Skatyl-4-isonipecotamido)-1-propanol

Origin of Product

United States

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